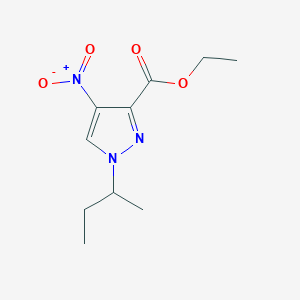

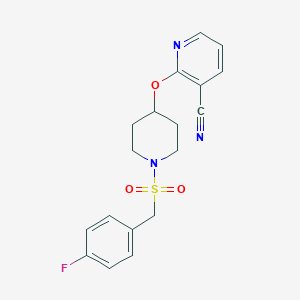

![molecular formula C36H50N2 B2466698 2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole CAS No. 477543-52-5](/img/structure/B2466698.png)

2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a heterocyclic compound that is a part of many important biological structures, such as histamine and biotin . Naphthalene is a polycyclic aromatic hydrocarbon that consists of two fused benzene rings . A compound with a similar structure, 1-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole, has been mentioned in the literature .

Synthesis Analysis

While specific synthesis methods for “2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole” are not available, imidazole derivatives can be synthesized from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid . Another method involves the use of Chloramin-T or phosphorous oxychloride .Molecular Structure Analysis

The molecular structure of imidazole and naphthalene derivatives can be characterized using techniques like 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For instance, they can be synthesized via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole and naphthalene derivatives can be quite diverse. For instance, some naphthoimidazoles have shown promising values for molar absorptivity coefficients, intense fluorescence emissions in the blue region, and large Stokes shifts .Scientific Research Applications

Synthesis and Characterization

Benzimidazole derivatives, including those with naphthalene substitutions, are synthesized through various chemical processes. These processes are often aimed at producing compounds with potential therapeutic or material applications due to their unique chemical properties. For example, the design, synthesis, and characterization of metal complexes derived from Schiff base 2-aminomethylbenzimidazole and 2-hydroxynaphthaldehyde have been explored, indicating the ligand's ability to adopt different geometries when bonding to metal ions, which could be significant for developing new materials or drugs (Al-Hakimi et al., 2020).

Biological Activity

Research into the biological activity of benzimidazole derivatives encompasses their antibacterial, antifungal, and anticancer properties. For instance, novel series of heterocyclic compounds based on benzimidazole and naphthalene structures have been synthesized and evaluated for their antibacterial and antifungal activities, revealing potential as therapeutic agents (Patel & Patel, 2015). Additionally, certain compounds have shown protective activities against DNA damage, suggesting their potential in cancer prevention or treatment strategies (Abdel-Wahab, El-Ahl, & Badria, 2009).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-(naphthalen-1-ylmethyl)-1-octadecylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-38-35-28-20-19-27-34(35)37-36(38)30-32-25-22-24-31-23-17-18-26-33(31)32/h17-20,22-28H,2-16,21,29-30H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTPEDBNDIKJSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

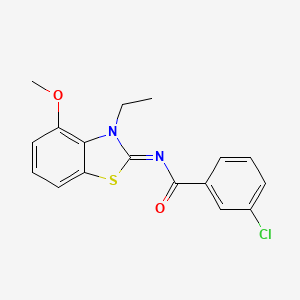

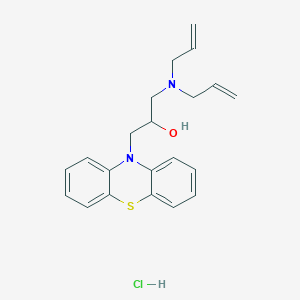

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2466616.png)

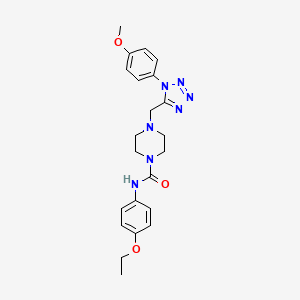

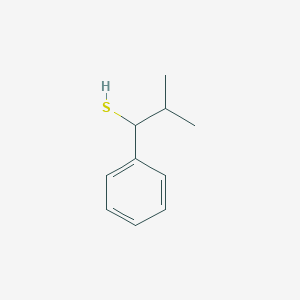

![4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B2466618.png)

![4-[(Pyrrolidin-2-yl)methoxy]quinoline](/img/structure/B2466620.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2466629.png)

![(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2466635.png)

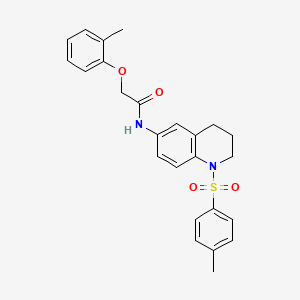

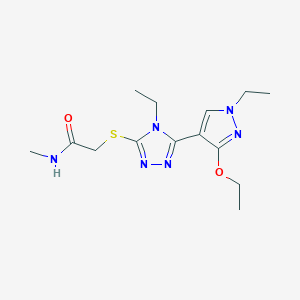

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2466637.png)